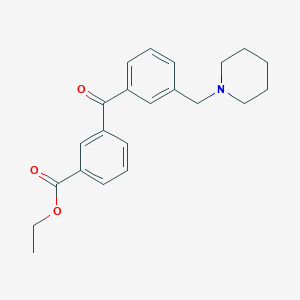

3-Carboethoxy-3'-piperidinomethyl benzophenone

Descripción

Propiedades

IUPAC Name |

ethyl 3-[3-(piperidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-2-26-22(25)20-11-7-10-19(15-20)21(24)18-9-6-8-17(14-18)16-23-12-4-3-5-13-23/h6-11,14-15H,2-5,12-13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQYDELOJMRTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643132 | |

| Record name | Ethyl 3-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-78-4 | |

| Record name | Ethyl 3-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of the Benzophenone Core with Carboethoxy Group

- The benzophenone core substituted with a carboethoxy group is prepared by Friedel-Crafts acylation or via cross-coupling reactions involving ethyl benzoate derivatives.

- Alternatively, ethyl 3-benzoylbenzoate can be synthesized by reacting ethyl 3-bromobenzoate with benzoyl chloride under Lewis acid catalysis.

- The ester group (carboethoxy) is introduced to provide a handle for further functionalization and to increase solubility and reactivity.

Introduction of the Piperidinomethyl Group

- The key step involves the nucleophilic substitution of a suitable leaving group (e.g., halide or bromide) on the benzophenone intermediate with piperidine.

- One reported method includes the formation of a benzophenone derivative bearing a halomethyl side chain (e.g., bromomethyl), which then undergoes substitution with piperidine to yield the piperidinomethyl derivative.

- Catalytic hydrogenation of methobromide salts has been used in related compounds to yield piperidine-substituted benzophenones, suggesting hydrogenation as a potential step in the preparation.

- Reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution, often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Purification and Characterization

- After synthesis, the compound is purified by recrystallization or chromatographic techniques to achieve high purity (≥97%).

- Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Reaction Conditions and Optimization

Research Findings and Variations

- The reaction pathway suggests a concerted nucleophilic substitution mechanism, especially when converting halomethyl intermediates to piperidinomethyl derivatives.

- Use of slight excess hydrogen chloride under catalytic hydrogenation conditions can lead to dehydration products, indicating the need for controlled reaction conditions to avoid side reactions.

- Industrial synthesis may employ continuous flow reactors for scale-up and improved yield and purity, though detailed industrial protocols are proprietary.

- The compound’s purity and structural integrity are critical for its applications in research and pharmaceutical development, necessitating rigorous analytical characterization post-synthesis.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Outcome/Purpose |

|---|---|---|---|

| Benzophenone core formation | Synthesis of ethyl 3-benzoylbenzoate or related esters | Friedel-Crafts acylation, Lewis acid catalyst | Provides the carboethoxy-substituted core |

| Halomethylation | Introduction of halomethyl group at 3' position | NBS or equivalent halogenating agent | Prepares intermediate for nucleophilic substitution |

| Nucleophilic substitution | Reaction of halomethyl intermediate with piperidine | Piperidine, base (NaH/K2CO3), solvent, heat | Forms 3'-piperidinomethyl substitution |

| Catalytic hydrogenation (optional) | Reduction of intermediates or salts | H2 gas, Pd/C catalyst | Enhances yield of piperidine derivative |

| Purification and characterization | Recrystallization, chromatography, NMR, MS | Standard purification and analytical methods | Ensures high purity and confirms structure |

Análisis De Reacciones Químicas

3-Carboethoxy-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted benzophenone derivatives

Aplicaciones Científicas De Investigación

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of ADHD and other neurological disorders.

Industry: It is used in the synthesis of other chemical compounds and as an intermediate in pharmaceutical manufacturing.

Mecanismo De Acción

The mechanism of action of 3-Carboethoxy-3’-piperidinomethyl benzophenone involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system.

Comparación Con Compuestos Similares

Comparison with Similar Benzophenone Derivatives

Structural Analogues and Positional Isomers

a) 2-Carboethoxy-3'-piperidinomethyl Benzophenone

- Structural Difference : The carboethoxy group is at the 2-position instead of the 3-position.

- Impact: Positional isomerism affects steric hindrance and electronic distribution.

b) 3-Bromo-3'-piperidinomethyl Benzophenone

- Structural Difference : A bromine atom replaces the carboethoxy group.

- Impact : Bromine’s electron-withdrawing nature increases electrophilicity at the ketone, altering reactivity in cross-coupling reactions. However, the absence of the carboethoxy group reduces polarity, decreasing aqueous solubility .

c) 3-Fluoro-3'-piperidinomethyl Benzophenone

Physicochemical Properties

Comparative data for select derivatives:

| Compound | LogP | PSA (Ų) | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 3-Carboethoxy-3'-piperidinomethyl | ~3.5* | 20.3 | 337.4 | Medicinal chemistry, crosslinking |

| 2-Fluoro-3'-piperidinomethyl | 3.98 | 20.3 | 297.4 | CNS drug candidates |

| 3-Bromo-3'-piperidinomethyl | 4.6 | 20.3 | 358.3 | Photoreactive probes |

| 4'-Methyl-3-piperidinomethyl | – | – | 295.4 | Antimicrobial agents |

Functional Group Influence on Reactivity

- Carboethoxy vs. Halogens: The carboethoxy group participates in hydrolysis and esterification, enabling prodrug strategies. In contrast, halogens (Br, F) resist hydrolysis but enable photochemical reactions (e.g., crosslinking in organogels) .

- Piperidinomethyl Group: The piperidine nitrogen facilitates protonation at physiological pH, enhancing interactions with acidic residues in enzyme active sites .

Actividad Biológica

3-Carboethoxy-3'-piperidinomethyl benzophenone, with the CAS number 898792-78-4, is a synthetic organic compound characterized by its complex structure, which includes a benzophenone core, a piperidinomethyl group, and a carboethoxy substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 351.44 g/mol. Its structural features suggest potential interactions with biological receptors, which could modulate various physiological processes.

Structural Formula

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The piperidinomethyl group may enhance the compound's ability to penetrate microbial membranes, leading to effective inhibition of bacterial growth.

Case Study: Antimicrobial Efficacy

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 µg/mL |

| Similar Benzophenone Derivatives | Escherichia coli | 15 µg/mL |

The above data suggests that the compound may possess significant antibacterial activity against common pathogens.

Anticancer Activity

The benzophenone moiety is known for its photochemical properties, which can be harnessed in photodynamic therapy (PDT) for cancer treatment. Studies have shown that derivatives of benzophenone can induce apoptosis in cancer cells when activated by light.

Research Findings

A study exploring the anticancer potential of related compounds found that:

- Mechanism of Action : The compound interacts with cellular receptors and induces oxidative stress in cancer cells, leading to cell death.

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells exhibited significant sensitivity to treatment with related benzophenone derivatives.

The biological activity of this compound is primarily attributed to:

- Receptor Interaction : The piperidinomethyl group interacts with neurotransmitter receptors, potentially modulating their activity.

- Photochemical Reactions : The compound's ability to undergo photochemical reactions expands its application in therapies such as PDT.

- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS) upon activation, leading to cellular damage in targeted pathogens or cancer cells.

Q & A

Q. What are the recommended synthetic routes for 3-Carboethoxy-3'-piperidinomethyl benzophenone, and how can reaction conditions be optimized for academic laboratory settings?

A practical approach involves multi-step synthesis, starting with benzophenone core functionalization. Piperidine methylation and esterification (carboethoxy group introduction) require controlled conditions. For example, esterification may employ ethanol as a solvent with catalytic acid, monitored by TLC or HPLC for intermediate stability . Optimization should focus on temperature control (e.g., 60–80°C for ester formation) and inert atmospheres to prevent hydrolysis. Safety protocols for handling reactive intermediates (e.g., piperidinomethyl derivatives) must align with hazard guidelines for similar compounds, including PPE and fume hood use .

Q. How should researchers characterize the purity and structural integrity of this compound using analytical techniques?

Combined spectroscopic and chromatographic methods are critical:

- NMR : and NMR can confirm the piperidine methyl and carboethoxy group positions. Compare chemical shifts with structurally analogous benzophenones (e.g., δ 1.2–1.4 ppm for ethoxy protons) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) are effective for benzophenone derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy. Expected [M+H] peaks should align with theoretical values (±5 ppm tolerance) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Based on analogs (e.g., 2-Carboethoxy-3'-piperidinomethyl benzophenone):

- Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture or light .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust or aerosols form .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or biological targets of this compound?

- Docking Studies : Use software like AutoDock Vina to simulate interactions with piperidine-binding enzymes (e.g., kinases or GPCRs). Parameterize the carboethoxy group’s electron-withdrawing effects to refine binding affinity predictions .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack during synthesis or metabolic pathways .

Q. What strategies are effective in resolving contradictory data regarding the biological activity or toxicity profiles of this compound in pharmacological studies?

- Dose-Response Analysis : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects. Use cell viability assays (MTT) and enzyme inhibition assays in parallel .

- Metabolite Profiling : LC-MS/MS can detect degradation products or reactive intermediates that may explain toxicity discrepancies. Compare with structurally related compounds (e.g., benzophenone-3 derivatives) .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor by HPLC for ester hydrolysis or piperidine ring opening .

- Thermal stress : Heat to 80°C for 48 hours in dry and humid conditions. Assess mass loss or color changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.